molecular formula C11H12N2O2 B596717 4-Ethoxy-1H-indole-7-carboxamide CAS No. 1253792-52-7

4-Ethoxy-1H-indole-7-carboxamide

Cat. No.: B596717
CAS No.: 1253792-52-7
M. Wt: 204.229
InChI Key: AIJHPGFJRRPOBD-UHFFFAOYSA-N
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Description

4-Ethoxy-1H-indole-7-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic organic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The indole nucleus is a common structural motif in many bioactive molecules, making it a valuable scaffold in medicinal chemistry.

Scientific Research Applications

4-Ethoxy-1H-indole-7-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways, providing insights into biological processes and potential therapeutic targets.

    Medicine: Due to its structural similarity to bioactive indole derivatives, it is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.

    Industry: The compound finds applications in the synthesis of dyes, pigments, and other specialty chemicals, contributing to various industrial processes.

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds, such as 4-Ethoxy-1H-indole-7-carboxamide, will be tested in the future for maximum activity in pharmacological compounds .

Preparation Methods

The synthesis of 4-Ethoxy-1H-indole-7-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole core, which can be achieved through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Carboxamide Formation: The carboxamide group at the 7-position can be introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

4-Ethoxy-1H-indole-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents like halogens, nitric acid, and sulfuric acid, respectively.

The major products formed from these reactions depend on the specific conditions and reagents used, often leading to a variety of functionalized indole derivatives.

Comparison with Similar Compounds

4-Ethoxy-1H-indole-7-carboxamide can be compared with other indole derivatives, such as:

    4-Methoxy-1H-indole-7-carboxamide: Similar in structure but with a methoxy group instead of an ethoxy group, potentially affecting its biological activity and solubility.

    1H-Indole-3-carboxamide: Lacking the ethoxy group, this compound may exhibit different reactivity and binding properties.

    5-Bromo-1H-indole-7-carboxamide: The presence of a bromine atom can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-ethoxy-1H-indole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-9-4-3-8(11(12)14)10-7(9)5-6-13-10/h3-6,13H,2H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJHPGFJRRPOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C=CNC2=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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